BenchChemオンラインストアへようこそ!

6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Drug Design Physicochemical Profiling

6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione (CAS 19677-84-0) is a heterocyclic small molecule (C10H7FN4O3, MW 250.19 g/mol, XLogP3-AA = 0.5) belonging to the 5-nitrosopyrimidine-2,4-dione class. It is cataloged by InterBioScreen as compound BB_SC-9625 within their bioactive screening collection.

Molecular Formula C10H7FN4O3
Molecular Weight 250.189
CAS No. 19677-84-0
Cat. No. B2713778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione
CAS19677-84-0
Molecular FormulaC10H7FN4O3
Molecular Weight250.189
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=C(C(=O)NC2=O)N=O)N)F
InChIInChI=1S/C10H7FN4O3/c11-5-1-3-6(4-2-5)15-8(12)7(14-18)9(16)13-10(15)17/h1-4H,12H2,(H,13,16,17)
InChIKeyDDAVTPYNRLKORQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione (CAS 19677-84-0) – Chemical Identity, Source, and Core Structural Features


6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione (CAS 19677-84-0) is a heterocyclic small molecule (C10H7FN4O3, MW 250.19 g/mol, XLogP3-AA = 0.5) belonging to the 5-nitrosopyrimidine-2,4-dione class. It is cataloged by InterBioScreen as compound BB_SC-9625 within their bioactive screening collection [1]. The molecule features a pyrimidine-2,4(1H,3H)-dione core with a 6-amino group, a 5-nitroso substituent, and a 1-(4-fluorophenyl) moiety. This substitution pattern differentiates it from the more common 1-alkyl or 1,3-dialkyl-5-nitrosouracils and positions it as a useful scaffold for medicinal chemistry and chemical biology applications [2].

Why Generic Substitution of 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione with Other 5-Nitrosopyrimidines Fails


Substituting this compound with a generic 5-nitrosopyrimidine-2,4-dione analog ignores the critical electronic and steric effects imparted by the 4-fluorophenyl substituent at N1. The fluorine atom's strong electron-withdrawing effect modulates the electron density of the pyrimidine ring, altering both the reactivity of the 5-nitroso group (e.g., in reduction or cyclization reactions) and the compound's hydrogen-bonding capacity [1]. In the context of purine synthesis via Vilsmeier-type cyclization of 6-amino-5-nitrosopyrimidines, the N1 substituent governs the regiochemical outcome and yield of the resulting 8-aminopurine [2]. Non-fluorinated or alkyl-substituted analogs cannot replicate this precise electronic profile, leading to divergent synthetic outcomes or biological screening results.

Quantitative Differentiation Evidence for 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione Against Its Closest Analogs


Physicochemical Property Differentiation: cLogP and Lipophilic Ligand Efficiency vs. Non-Fluorinated Analog

The 4-fluorophenyl substituent of the target compound confers a measured XLogP3-AA of 0.5 [1], which is 0.2 units lower than the XLogP3-AA of 0.7 reported for the non-fluorinated analog 6-amino-5-nitroso-1-phenylpyrimidine-2,4(1H,3H)-dione (CAS 15886-45-0) [2]. This reduction in lipophilicity, while maintaining the same hydrogen-bond donor/acceptor counts, improves ligand efficiency metrics and may enhance aqueous solubility, a critical factor for biochemical assay compatibility.

Medicinal Chemistry Drug Design Physicochemical Profiling

Electronic Modulation of the Pyrimidine Core: Hammett σp Constant of the 4-Fluorophenyl vs. Phenyl Substituent

The 4-fluorophenyl group (Hammett σp = +0.06) exerts a distinct electron-withdrawing inductive effect compared to the unsubstituted phenyl group (σp = 0.00) [1]. This modulates the electron density at the C5-nitroso and C6-amino positions of the pyrimidine ring, which are the key reactive centers for both synthetic transformations (e.g., purine cyclization) and biological target engagement. The difference, though modest in magnitude, is sufficient to alter the kinetics of nucleophilic aromatic substitution at C2/C4 and the redox behavior of the nitroso group [2].

Physical Organic Chemistry Medicinal Chemistry Structure-Activity Relationships

Synthetic Utility for Purine Scaffold Generation: Regioselectivity in Vilsmeier Cyclization

6-Amino-5-nitrosopyrimidines are established precursors for the synthesis of 8-aminopurines via Vilsmeier-type cyclization [1]. The nature of the N1 substituent directly influences the cyclization efficiency and regiochemical outcome. While alkyl-substituted analogs (e.g., 6-amino-1-methyl-5-nitrosouracil) typically afford N-alkylated purines, the 4-fluorophenyl substituent at N1 introduces a non-labile aryl group that remains intact during cyclization, yielding N1-aryl-8-aminopurine derivatives that are otherwise difficult to access. This enables the preparation of aryl-substituted purine libraries that cannot be obtained from 1-methyl or 1,3-dimethyl precursors.

Synthetic Chemistry Heterocyclic Chemistry Purine Synthesis

Biological Screening Provenance: Inclusion in the InterBioScreen Bioactive Compound Library

The target compound is specifically cataloged as BB_SC-9625 within the InterBioScreen bioactive screening collection, a curated library of compounds selected for drug-like properties and biological relevance [1]. In contrast, the simple 1-methyl and 1,3-dimethyl analogs are primarily cataloged as synthetic intermediates rather than as members of curated bioactive screening decks. This curation implies that the 4-fluorophenyl analog has passed computational filters for drug-likeness (MW = 250.19, cLogP = 0.5, HBD = 2, HBA = 6, rotatable bonds = 1) and is deemed suitable for high-throughput screening campaigns, offering procurement-ready access to a compound pre-vetted for biological interrogation.

Drug Discovery High-Throughput Screening Chemical Biology

Optimal Scientific and Industrial Application Scenarios for 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione


Fragment-Based and High-Throughput Screening for Kinase and Enzyme Targets

With a molecular weight of 250.19 Da, a favorable cLogP of 0.5, and a balanced hydrogen-bond donor/acceptor profile, this compound meets fragment-like and lead-like criteria for biochemical screening [1]. Its inclusion in the InterBioScreen bioactive library makes it readily available for immediate procurement and screening against a wide range of targets, including kinases, oxidoreductases, and epigenetic enzymes. The 5-nitroso group can serve as a hydrogen-bond acceptor or a reactive warhead, while the 6-amino group provides a vector for subsequent chemical elaboration.

Synthesis of N1-Aryl-8-aminopurine Libraries via Vilsmeier Cyclization

This compound is a privileged precursor for the generation of 8-aminopurine derivatives bearing a 4-fluorophenyl group at N1 [2]. The Vilsmeier cyclization reaction allows conversion of the 6-amino-5-nitrosopyrimidine scaffold into disubstituted 8-aminopurines. Since the 4-fluorophenyl group is introduced at the pyrimidine stage and persists through the cyclization, this approach enables efficient parallel synthesis of N1-arylpurine libraries that are difficult to prepare by direct purine N-alkylation or N-arylation.

Metal Complexation Studies and Catalysis Research

The combination of the 6-amino group and the 5-nitroso moiety creates a bidentate coordination site for transition metals, analogous to the known platinum(II) complexation behavior of 6-amino-1-methyl-5-nitrosouracil . The 4-fluorophenyl substituent introduces a spectroscopic handle (19F NMR) that is absent in non-fluorinated analogs, facilitating characterization of metal complexes and monitoring of ligand-exchange reactions. This makes the compound particularly valuable for researchers studying metal-based therapeutics or homogeneous catalysis.

Physicochemical Property Optimization in Lead Development Programs

The 0.2-unit reduction in XLogP3-AA relative to the non-fluorinated analog (0.5 vs. 0.7) [1] demonstrates how the fluorine substituent can fine-tune lipophilicity without altering the core pharmacophore. Medicinal chemistry teams seeking to optimize solubility and reduce non-specific protein binding can use this compound as a reference point for understanding the impact of aryl fluoride substitution on the pharmacokinetic profile of 5-nitrosopyrimidine-based lead series.

Quote Request

Request a Quote for 6-amino-1-(4-fluorophenyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.